Product packaging for Scorzocreticin(Cat. No.:)

Scorzocreticin

Cat. No.: B1244813
M. Wt: 286.28 g/mol
InChI Key: YDKSIUTUSDFNRH-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scorzocreticin is a bioactive phenolic compound isolated from plants of the Scorzonera genus, such as the endemic species Scorzonera pygmaea . This compound is of significant interest in natural product research and drug discovery due to its documented biological activities. Studies on extracts containing this compound have demonstrated promising in vitro antioxidant activity , making it a valuable tool for investigating cellular oxidative stress pathways . Furthermore, initial research indicates potential anti-inflammatory properties , as these extracts have been evaluated for cyclooxygenase (COX) enzyme inhibition, a key mechanism in the inflammatory process . Researchers utilize this compound in various biochemical assays to explore its mechanism of action, its role in the defense systems of medicinal plants, and its potential application in developing new research models. This product is intended for laboratory research purposes only. For Research Use Only. Not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O5 B1244813 Scorzocreticin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

(3S)-6,8-dihydroxy-3-(4-methoxyphenyl)-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C16H14O5/c1-20-12-4-2-9(3-5-12)14-7-10-6-11(17)8-13(18)15(10)16(19)21-14/h2-6,8,14,17-18H,7H2,1H3/t14-/m0/s1

InChI Key

YDKSIUTUSDFNRH-AWEZNQCLSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2CC3=C(C(=CC(=C3)O)O)C(=O)O2

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(=CC(=C3)O)O)C(=O)O2

Synonyms

scorzocreticin

Origin of Product

United States

Natural Occurrence, Isolation, and Structural Elucidation of Scorzocreticin

Botanical Sources and Distribution within the Scorzonera Genus

The genus Scorzonera, belonging to the Asteraceae family, comprises approximately 180-190 species distributed across Europe, Asia, and northern Africa. mdpi.com These plants are known sources of a wide array of bioactive compounds, including flavonoids, triterpenoids, and dihydroisocoumarins. mdpi.comsemanticscholar.orgnih.gov

Scorzocreticin was first identified as a new natural product from Scorzonera cretica Willd. acs.orgnih.gov This species is endemic to Crete and the South Aegean region of Greece. acs.org In its native region, S. cretica is utilized in traditional Cretan cuisine. acs.orgresearchgate.net Chemical investigations into this plant, with samples collected from Crete, led to the initial discovery and isolation of this compound and its related glycosides. mdpi.comsemanticscholar.org Prior to this discovery, no chemical studies on S. cretica had been recorded. acs.org

Following its initial discovery, this compound has also been isolated from other species within the genus. Notably, it was purified from the aerial parts of Scorzonera pygmaea, a species endemic to Turkey. dicle.edu.trdergipark.org.tr The presence of dihydroisocoumarins is a characteristic feature of the Scorzonera genus, with related compounds found in species such as Scorzonera tomentosa and Scorzonera latifolia. semanticscholar.orgresearchgate.net

Table 1: Documented Botanical Sources of this compound

Botanical SpeciesFamilyPart(s) of PlantRegion of CollectionReference(s)
Scorzonera cretica Willd.AsteraceaeWhole PlantCrete, Greece mdpi.com, acs.org, semanticscholar.org
Scorzonera pygmaea Sibth. & Sm.AsteraceaeAerial PartsTurkey dicle.edu.tr, dergipark.org.tr

Advanced Methodologies for Isolation and Purification

The isolation of pure this compound from complex plant extracts requires a multi-step process involving extraction, fractionation, and chromatography. jsmcentral.org

Chromatography is a fundamental technique for separating chemical mixtures into individual components. khanacademy.org In the context of natural product chemistry, several methods are employed. Techniques like Thin-Layer Chromatography (TLC) are used for rapid qualitative analysis, while column chromatography is essential for preparative-scale separation. jsmcentral.orgkhanacademy.org High-Performance Liquid Chromatography (HPLC) is also a crucial tool for both analysis and purification. jsmcentral.orgdergipark.org.tr

For the purification of this compound from S. cretica, researchers employed Medium Pressure Liquid Chromatography (MPLC) on a reversed-phase (RP-18) silica (B1680970) gel column, using a water-methanol gradient as the mobile phase. acs.org

Before chromatographic separation, the crude plant material undergoes extraction and fractionation to simplify the mixture. jsmcentral.org A common strategy involves sequential extraction with solvents of increasing polarity.

In the case of S. cretica, the whole plant was first extracted with dichloromethane (B109758), followed by a subsequent extraction with methanol (B129727). mdpi.comsemanticscholar.orgnih.gov this compound, along with its glycosides, was isolated from these extracts after further purification steps. mdpi.comsemanticscholar.org An alternative approach involved creating a methanol extract which was then partitioned. The ethyl acetate-soluble fraction of a methanol extract from S. tomentosa was investigated for similar compounds. istanbul.edu.tr For S. pygmaea, studies suggest that the ethyl acetate (B1210297) fraction of an ethanol (B145695) extract is particularly rich in phenolic compounds like this compound. dicle.edu.trdergipark.org.tr

Table 2: Summary of Isolation and Purification Methods for this compound

StepTechniqueDetailsPurposeReference(s)
Extraction Solvent ExtractionSequential extraction with dichloromethane and methanol.To obtain a crude extract from the plant material. mdpi.com, semanticscholar.org, nih.gov
Fractionation Column ChromatographySilica gel column eluted with cyclohexane-EtOAc mixtures.To separate the crude extract into simpler fractions. acs.org
Purification MPLCRP-18 Si gel column with a H₂O-MeOH gradient.To isolate the pure compound from the enriched fraction. acs.org

Comprehensive Structural Elucidation Techniques

Determining the precise chemical structure of a new compound like this compound requires the application of various modern spectroscopic methods. acs.orgnih.gov

The molecular formula of this compound was established as C₁₆H₁₄O₅ through High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS). acs.org The presence of a 6,8-dihydroxylated dihydroisocoumarin skeleton was suggested by its Ultraviolet (UV) spectrum. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy was pivotal in assembling the final structure.

¹H NMR (Proton NMR) spectra identified key proton environments, including a methoxy (B1213986) group, two meta-coupled aromatic protons on one ring, and a pair of ortho-coupled aromatic protons on a second ring. acs.org A signal at 11.04 ppm indicated a hydrogen-bonded hydroxyl group. acs.org

Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), were used to establish the connectivity between protons and carbons over two or three bonds, confirming the placement of substituents on the aromatic rings. acs.org

COSY-LR (Long-Range Correlation Spectroscopy) provided further confirmation of the methoxy group's attachment site. acs.org

Finally, the absolute configuration of the single stereocenter at position C-3 was determined using Circular Dichroism (CD) spectroscopy . By comparing the CD spectrum of this compound with that of mellein, a related compound with a known configuration, the absolute stereochemistry of this compound at C-3 was assigned as S. acs.org

Table 3: Spectroscopic Data for the Structural Elucidation of this compound

TechniquePurposeKey FindingReference(s)
HRFABMS Molecular Formula DeterminationC₁₆H₁₄O₅ acs.org
UV Spectroscopy Chromophore IdentificationSuggested a 6,8-dihydroxylated dihydroisocoumarin skeleton. acs.org
¹H NMR Proton Environment MappingIdentified methoxy, hydroxyl, and aromatic proton signals and their couplings. acs.org
HMBC Long-Range H-C CorrelationConfirmed the connectivity of the molecular framework. acs.org
Circular Dichroism Stereochemistry DeterminationEstablished the absolute configuration at C-3 as S. acs.org

Spectroscopic Approaches for Structure Determination

The determination of the chemical structure of this compound was accomplished through a combination of modern spectroscopic techniques, which provided detailed insights into its molecular framework.

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) was instrumental in establishing the molecular formula of this compound as C₁₆H₁₄O₅. acs.org This technique provides a highly accurate mass measurement, which is crucial for determining the elemental composition of a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, was pivotal in elucidating the connectivity of atoms within the this compound molecule. acs.org

¹H NMR Spectroscopy: The ¹H NMR spectrum revealed key structural features. It showed signals for a methoxy group, two meta-coupled aromatic protons on a disubstituted A-ring, and a pair of ortho-coupled aromatic protons on a disubstituted B-ring. acs.org A characteristic signal for a proton at C-3 was observed, coupled to two methylene (B1212753) protons at C-4, confirming the dihydroisocoumarin core. acs.org A sharp signal at a high chemical shift indicated the presence of a hydrogen-bonded hydroxyl group. acs.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complemented the proton data by showing the presence of a carbonyl group characteristic of dihydroisocoumarins. acs.org

2D NMR Techniques: Advanced 2D NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC) and Correlated Spectroscopy (COSY), were employed to establish the final connectivity of the molecule. For instance, long-range correlations observed in the HMBC spectrum confirmed the placement of the methoxy group. acs.org

The Ultraviolet (UV) spectrum of this compound was suggestive of a 6,8-dihydroxylated dihydroisocoumarin derivative, providing initial clues about the chromophore present in the molecule. acs.org

Spectroscopic Data for this compound
Technique Observation
HRFABMSMolecular Formula: C₁₆H₁₄O₅ acs.org
UVSuggestive of a 6,8-dihydroxylated dihydroisocoumarin derivative acs.org
¹H NMRSignals for a methoxy group, meta- and ortho-coupled aromatic protons, a proton at H-3 coupled to methylene protons at H-4, and a hydrogen-bonded hydroxyl group acs.org
¹³C NMRPresence of a carbonyl group (C-1) characteristic of dihydroisocoumarins acs.org
HMBCConfirmed the attachment site of the methoxy group acs.org

Chemical Synthesis and Derivatization of Scorzocreticin

Total Synthesis Strategies for Scorzocreticin

The first total synthesis of this compound, in both its racemic and enantiomerically pure forms, was accomplished starting from the readily available 3,5-dihydroxybenzoic acid. researchgate.netresearchgate.net This foundational work established a versatile route that could be adapted to produce the natural (+)-(S)-enantiomer, the unnatural (-)-(R)-enantiomer, and the racemic mixture. researchgate.net

The synthesis of racemic this compound provides a foundational pathway to the molecular scaffold, which can then be used to develop asymmetric approaches. researchgate.net A notable strategy begins with 3,5-dihydroxybenzoic acid and proceeds through a sequence of reactions to build the target molecule. researchgate.net

The key stages in a representative racemic synthesis are outlined below:

Starting Material Protection: The initial step involves the protection of the hydroxyl groups of 3,5-dihydroxybenzoic acid, for example, through benzylation using benzyl (B1604629) bromide (BnBr). researchgate.net

Carbon Chain Elongation: The core structure is extended using reactions such as the Wittig olefination to introduce a vinyl group. researchgate.net

Functional Group Transformations: A series of functional group interconversions, including hydroboration-oxidation and Dess-Martin periodinane oxidation, are employed to install the necessary carbonyl group for the subsequent key cyclization step. researchgate.net

Ring Closure: The crucial 3,4-dihydroisocoumarin ring system is constructed via a palladium-catalyzed intramolecular carbonylation/lactonization reaction. researchgate.net

Deprotection: The final step involves the removal of the protecting groups to yield racemic (±)-Scorzocreticin. researchgate.net

Table 1: Key Steps in a Racemic Synthesis of this compound This interactive table summarizes the primary transformations in the synthesis of racemic this compound.

Step Reaction Type Key Reagents Purpose
1 Protection Benzyl bromide (BnBr), K₂CO₃ Protects phenolic hydroxyl groups. researchgate.net
2 Reduction Lithium aluminium hydride (LiAlH₄) Reduces the carboxylic acid to an alcohol. researchgate.net
3 Oxidation Pyridinium chlorochromate (PCC) Oxidizes the alcohol to an aldehyde. researchgate.netchegg.com
4 Olefination Ph₃P=CH₂ (Wittig Reagent) Converts the aldehyde to a terminal alkene. researchgate.net
5 Hydroboration-Oxidation BH₃·DMS, then NaOH, H₂O₂ Converts the alkene to a primary alcohol. researchgate.net
6 Oxidation & Grignard Dess-Martin periodinane, then p-anisylmagnesium bromide Forms the prochiral ketone intermediate. researchgate.net
7 Iodination N-Iodosuccinimide (NIS) Introduces an iodine atom necessary for the subsequent Pd-catalyzed reaction. researchgate.net
8 Lactonization PdCl₂(PPh₃)₂, 1,10-phenanthroline (B135089), CO Forms the dihydroisocoumarin ring via carbonylation and cyclization. researchgate.net

| 9 | Deprotection | H₂, 10% Pd/C | Removes the benzyl protecting groups to yield (±)-Scorzocreticin. researchgate.net |

Achieving stereocontrol to synthesize specific enantiomers of this compound is critical, as biological activity is often enantiomer-dependent. The primary reported method for the enantioselective synthesis of this compound relies on asymmetric catalysis. researchgate.net

A highly effective strategy for establishing the stereocenter at the C-3 position involves the asymmetric reduction of a key prochiral ketone intermediate. researchgate.net This is accomplished using the Corey-Bakshi-Shibata (CBS) reduction, a well-established method for the enantioselective reduction of ketones to alcohols. wikipedia.orgorganic-chemistry.orgalfa-chemistry.comnrochemistry.com

The synthesis diverges from the racemic pathway at the prochiral ketone stage. This common intermediate can be subjected to reduction with different enantiomers of the CBS catalyst to produce either the natural or unnatural this compound. researchgate.net

Using (S)-Me-CBS catalyst leads to the formation of the natural (+)-(S)-Scorzocreticin . researchgate.net

Using (R)-Me-CBS catalyst yields the unnatural (-)-(R)-Scorzocreticin . researchgate.net

This catalytic approach is highly efficient, providing excellent enantioselectivities. researchgate.net The synthesis of the natural (S)-enantiomer achieved an enantiomeric excess of >99%, while the unnatural (R)-enantiomer was synthesized with 99% ee. researchgate.net

Table 2: Enantioselective CBS Reduction in this compound Synthesis This interactive table shows the outcomes of using different CBS catalyst enantiomers.

Catalyst Product Enantiomer Enantiomeric Excess (ee) Reference
(S)-Me-CBS (+)-(S)-Scorzocreticin (Natural) >99% researchgate.net

Chiral auxiliaries represent a powerful and widely used strategy in asymmetric synthesis. wikipedia.orgnih.gov This method involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct a subsequent diastereoselective reaction. wikipedia.orgwikiwand.com After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org Common chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine. While this is a cornerstone of asymmetric synthesis, the prominent and successfully reported enantioselective total syntheses of this compound have favored the use of asymmetric catalysis, specifically the CBS reduction, over chiral auxiliary-mediated methods. researchgate.net

The successful synthesis of this compound hinges on several key chemical reactions whose mechanisms are crucial for understanding the construction of the molecule.

Wittig Olefination: The Wittig reaction is instrumental in building the carbon backbone of the molecule. researchgate.net It involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent) to form an alkene. wikipedia.orgorganic-chemistry.org In the synthesis of this compound, a Wittig reaction between 3,5-bis(benzyloxy)benzaldehyde and methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) is used to convert the aldehyde functional group into a vinyl group, which is a necessary precursor for later transformations. researchgate.netchegg.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. wikipedia.org

Pd-catalyzed Lactonization/Carbonylation: The formation of the 3,4-dihydroisocoumarin ring is the final key construction step. researchgate.net This is achieved through an intramolecular palladium-catalyzed carbonylation and lactonization reaction. researchgate.net In this process, a palladium catalyst facilitates the insertion of a molecule of carbon monoxide (CO) and the subsequent intramolecular cyclization of an aryl iodide precursor to form the lactone ring. researchgate.net The use of 1,10-phenanthroline as a bidentate N-ligand was found to be crucial for improving the efficiency of this ring-closure reaction. researchgate.net Palladium-catalyzed lactonization is a powerful tool in organic synthesis for creating such ring systems from linear precursors. nih.govnih.govuni-kiel.de

Enantioselective Total Synthesis Approaches

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is important for exploring structure-activity relationships. The synthesis of 6-O-methyl ether of this compound and its corresponding glucoside, Scorzocreticoside I, has been reported. tandfonline.comtandfonline.comnih.gov

The synthesis of racemic 6-O-methylthis compound was achieved through a multi-step sequence:

Isocoumarin (B1212949) Formation: 3,5-dimethoxyhomophthalic acid was reacted with 4-methoxy-benzoyl chloride at high temperature to yield 6,8-dimethoxy-3-(4-methoxyphenyl)isocoumarin. tandfonline.comtandfonline.com

Ring Opening and Reduction: The isocoumarin was hydrolyzed to a keto acid, which was then reduced. tandfonline.comtandfonline.com

Cyclodehydration: The reduced intermediate underwent spontaneous cyclodehydration to form (±)-6,8-dimethoxy-3-(4-methoxyphenyl)-3,4-dihydroisocoumarin. tandfonline.comtandfonline.com

Regioselective Demethylation: The final step was a regioselective demethylation to afford (±)-6-O-methylthis compound. tandfonline.comtandfonline.com

Furthermore, this derivative was used to synthesize Scorzocreticoside I through glycosylation under Koenigs-Knorr conditions, followed by deacetylation. tandfonline.com

Table 3: Chemical Compounds Mentioned

Compound Name Chemical Structure/Class Role in Article
This compound Dihydroisocoumarin Main subject of the article.
(+)-(S)-Scorzocreticin Enantiomer of this compound Natural enantiomer.
(-)-(R)-Scorzocreticin Enantiomer of this compound Unnatural enantiomer.
(±)-Scorzocreticin Racemic mixture Racemic form of this compound.
3,5-dihydroxybenzoic acid Benzoic acid derivative Starting material for synthesis. researchgate.net
Benzyl bromide Alkyl halide Protecting group reagent. researchgate.net
Lithium aluminium hydride Reducing agent Reagent for carboxylic acid reduction. researchgate.net
Pyridinium chlorochromate (PCC) Oxidizing agent Reagent for alcohol oxidation. chegg.com
Methylenetriphenylphosphorane Wittig reagent Reagent for olefination. researchgate.net
Dess-Martin periodinane Oxidizing agent Reagent for alcohol oxidation. researchgate.net
p-anisylmagnesium bromide Grignard reagent Reagent for ketone formation. researchgate.net
N-Iodosuccinimide (NIS) Iodinating agent Reagent for iodination. researchgate.net
1,10-phenanthroline Ligand Ligand for Pd-catalyzed lactonization. researchgate.net
(S)-Me-CBS Chiral catalyst Catalyst for enantioselective reduction. researchgate.net
(R)-Me-CBS Chiral catalyst Catalyst for enantioselective reduction. researchgate.net
6-O-methylthis compound This compound analogue Synthesized derivative. tandfonline.comtandfonline.com
Scorzocreticoside I This compound glycoside Synthesized derivative. tandfonline.comtandfonline.com
3,5-dimethoxyhomophthalic acid Phthalic acid derivative Starting material for analogue synthesis. tandfonline.comtandfonline.com
4-methoxy-benzoyl chloride Acyl chloride Reagent for analogue synthesis. tandfonline.comtandfonline.com

Modifications of the Dihydroisocoumarin Core Structure

The dihydroisocoumarin core is a fundamental scaffold in numerous biologically active natural products. The total synthesis of this compound has been achieved, providing a platform for various structural modifications. One reported synthesis of racemic this compound and its individual enantiomers starts from 3,5-dihydroxybenzoic acid. Key steps in this synthesis involve a Wittig olefination, an asymmetric Corey-Bakshi-Shibata (CBS) reduction to establish the stereocenter, and a palladium-catalyzed intramolecular lactonization to form the dihydroisocoumarin ring.

This synthetic route allows for the modification of the dihydroisocoumarin core by introducing different substituents on the aromatic ring or by altering the substituent at the C-3 position. The flexibility of this synthetic approach is crucial for generating a library of analogues for structure-activity relationship studies.

Glycosylated Derivatives (e.g., Scorzocreticoside I and II)

In nature, this compound is found alongside its glycosylated forms, Scorzocreticoside I and II. These derivatives feature a glucose unit attached to the core structure. The synthesis of such glycosides is of significant interest as glycosylation can profoundly impact a molecule's solubility, bioavailability, and biological activity.

The synthesis of Scorzocreticoside I has been reported, typically involving the coupling of a protected this compound aglycone with a suitable glucose donor. For instance, the Koenigs-Knorr reaction can be employed, where a protected glucosyl bromide is reacted with the hydroxyl group of the this compound derivative in the presence of a promoter, such as silver carbonate. Subsequent deprotection of the sugar and the aglycone yields the desired glycosylated derivative.

O-Methylated Derivatives

O-methylation is a common modification in natural products that can influence their biological activity. The synthesis of O-methylated derivatives of this compound has been accomplished. For example, the 6-O-methyl ether of racemic this compound has been synthesized. This was achieved by first synthesizing the 6,8-dimethoxy-3-(4-methoxyphenyl)-3,4-dihydroisocoumarin intermediate, followed by regioselective demethylation to yield the desired 6-O-methylthis compound. This process highlights the ability to selectively modify the hydroxyl groups on the this compound scaffold.

Structure-Activity Relationship (SAR) Studies via Synthetic Analogues

The synthesis of various this compound analogues is primarily driven by the need to understand the relationship between the compound's structure and its biological activity. SAR studies are crucial for identifying the key structural features responsible for a desired biological effect and for designing more potent and selective compounds.

Design Principles for SAR Investigations

The design of synthetic analogues for SAR studies of dihydroisocoumarins like this compound is guided by several principles. These include:

Modification of the 3-Aryl Substituent: The nature and substitution pattern of the aryl group at the C-3 position are critical. Analogues with different substituents (e.g., hydroxyl, methoxy (B1213986), halogens) on this aryl ring can be synthesized to probe the electronic and steric requirements for activity.

Alteration of the Dihydroisocoumarin Core Substitution: The hydroxyl and methoxy groups on the dihydroisocoumarin ring are key targets for modification. Their position and number can be varied to assess their contribution to the biological response.

Stereochemistry at C-3: this compound possesses a stereocenter at the C-3 position. The synthesis of both enantiomers and diastereomers is essential to determine if the biological activity is stereospecific.

Introduction of Different Functional Groups: The incorporation of other functional groups, such as alkyl chains or different glycosidic moieties, can provide insights into the binding interactions with biological targets.

Correlating Structural Features with Biological Responses (Molecular Level)

While specific SAR studies on this compound are not extensively detailed in publicly available literature, general principles for 3-aryl-3,4-dihydroisocoumarins can be inferred. The biological activity of these compounds is often linked to their ability to interact with specific enzymes or receptors.

For instance, the planarity of the dihydroisocoumarin ring system and the spatial orientation of the 3-aryl group are thought to be important for binding to target proteins. The hydroxyl groups on the aromatic core can act as hydrogen bond donors or acceptors, facilitating interactions within a biological binding pocket. The methoxy group on the 3-aryl substituent can also influence binding through hydrophobic or electronic interactions.

Mechanistic Investigations of Scorzocreticin S Biological Activities

Elucidation of Molecular Targets and Cellular Pathways

The biological activity of a compound is intrinsically linked to its interaction with specific molecular targets within a cell, leading to the modulation of cellular pathways. For Scorzocreticin and other dihydroisocoumarins, research has begun to uncover these interactions, pointing towards potential mechanisms of action in various biological contexts.

While direct enzyme interaction studies on this compound are not extensively documented, research on analogous dihydroisocoumarins has revealed significant inhibitory effects on various enzymes. A study investigating several dihydroisocoumarin derivatives, including the structurally similar thunberginol C and glycosylated forms like scorzocreticoside I, assessed their inhibitory potential against several enzymes. dergipark.org.tr Thunberginol C, the non-glycosylated form, demonstrated notable inhibitory activity against α-glucosidase, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. researchgate.netdergipark.org.tr Conversely, the glycosylated derivatives, such as scorzocreticoside I, showed a significant reduction in inhibitory activity across all tested enzymes, suggesting that the free hydroxyl groups on the dihydroisocoumarin core are crucial for enzyme interaction. researchgate.netdergipark.org.tr

Another area of investigation for related compounds has been their effect on aldose reductase, an enzyme implicated in diabetic complications. jst.go.jp However, studies on dihydroisocoumarin glycosides and their aglycones, such as thunberginol G, showed a lack of significant inhibitory effects on aldose reductase. jst.go.jp In contrast, a different dihydroisocoumarin, isolated from Xyris pterygoblephara, displayed potent and selective inhibition of aromatase (CYP19), a key enzyme in estrogen biosynthesis, with an IC50 value of 1.6 µM. nih.gov This compound showed only modest inhibition of CYP1A1 and no effect on CYP2C8 and CYP3A4, indicating a degree of specificity. nih.gov

Table 1: Enzyme Inhibitory Activities of Selected Dihydroisocoumarins

Compound Target Enzyme IC50 Value Source(s)
Thunberginol C α-Glucosidase 94.76 ± 2.98 µM researchgate.netdergipark.org.tr
Thunberginol C Acetylcholinesterase Moderate to high potency dergipark.org.tr
Thunberginol C Butyrylcholinesterase Moderate to high potency dergipark.org.tr
Thunberginol C Tyrosinase Potent inhibitor researchgate.netdergipark.org.tr
Scorzocreticoside I α-Glucosidase Decreased activity dergipark.org.tr
Scorzocreticoside I Acetylcholinesterase Decreased activity dergipark.org.tr
Dihydroisocoumarin from Xyris pterygoblephara Aromatase (CYP19) 1.6 ± 0.1 µM nih.gov
Dihydroisocoumarin from Xyris pterygoblephara CYP1A1 38.0 ± 2.0 µM nih.gov
Dihydroisocoumarin Glycosides Aldose Reductase >100 µM jst.go.jp

The ability of a compound to bind to and modulate cellular receptors is a key aspect of its pharmacological profile. Ligand binding assays are crucial tools for determining the affinity and specificity of these interactions. emerypharma.comnih.gov Research on certain dihydroisocoumarins has demonstrated their capacity to interact with specific receptors. For instance, studies on hydrangenol (B20845) and phyllodulcin, two dihydroisocoumarins from Hydrangea macrophylla, have shown that they possess an affinity for the angiotensin-converting enzyme 2 (ACE2) receptor. oup.comresearchgate.netnih.govoup.com This binding was found to inhibit the interaction between the ACE2 receptor and the spike S1 protein of SARS-CoV-2, suggesting a potential mechanism for interfering with viral entry. oup.comnih.gov

Furthermore, a novel dihydroisocoumarin isolated from Haloxylon scoparium has been identified as a positive allosteric modulator of GABA-A receptors, specifically the α1β2γ2S subtype. researchgate.net This finding indicates that some dihydroisocoumarins can influence neurotransmission by enhancing the effect of the inhibitory neurotransmitter GABA.

Beyond direct enzyme or receptor interactions, bioactive compounds can exert their effects by perturbing intracellular signaling pathways. acs.orgnih.gov Dihydroisocoumarin derivatives have been shown to modulate key signaling cascades involved in inflammation.

One study on dihydroisocoumarins isolated from a marine-derived fungus revealed that they could suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated microglia. kopri.re.kr The underlying mechanism for this effect was linked to the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. Specifically, the active dihydroisocoumarin was found to suppress the phosphorylation of IκB-α, an inhibitor of NF-κB, which in turn prevents the translocation of NF-κB to the nucleus where it would activate the transcription of pro-inflammatory genes. kopri.re.kr

The same study also investigated the impact on mitogen-activated protein kinase (MAPK) signaling pathways. kopri.re.kr The results indicated that the dihydroisocoumarin derivative could decrease the LPS-induced activation of p38 MAPK, another important pathway in the inflammatory response. kopri.re.kr These findings suggest that the anti-inflammatory properties of certain dihydroisocoumarins are mediated through the dual inhibition of the NF-κB and p38 MAPK signaling pathways.

Antimicrobial Research Frameworks

The increasing prevalence of antimicrobial resistance has spurred the search for new antimicrobial agents from natural sources. nih.govresearchgate.net Dihydroisocoumarins have emerged as a class of compounds with notable antimicrobial properties, and research is beginning to uncover the mechanisms behind these activities. dntb.gov.uanih.gov

The antibacterial activity of this compound itself has been described as weak against Staphylococcus aureus and Staphylococcus epidermidis. researchgate.net However, studies on other dihydroisocoumarins provide deeper insights into potential mechanisms. One proposed mechanism involves the inhibition of essential bacterial enzymes. Molecular modeling studies have suggested that certain dihydroisocoumarins can bind to and potentially inhibit β-lactamase enzymes such as NDM-1, CTX-M-15, and OXA-48. mdpi.com By inhibiting these enzymes, which are responsible for resistance to β-lactam antibiotics, these compounds could potentially restore the efficacy of conventional antibiotics. mdpi.com The interaction is thought to occur through hydrogen bonds and hydrophobic interactions within the active site of the enzymes. mdpi.com

Another potential mechanism of antibacterial action is the disruption of the bacterial cell membrane. scielo.br While not yet definitively shown for this compound, this is a common mechanism for many natural antimicrobial compounds. nih.govmdpi.com It involves the interaction of the compound with the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. frontiersin.orgnih.gov

Table 2: Investigated Antibacterial Mechanisms for Dihydroisocoumarins

Mechanism Target Method of Investigation Findings Source(s)
Enzyme Inhibition β-Lactamases (NDM-1, CTX-M-15, OXA-48) Molecular Docking Dihydroisocoumarins showed good binding affinity and interaction with the active sites of β-lactamase enzymes. mdpi.com
Cell Wall/Membrane Disruption Bacterial Cell Membrane General Antimicrobial Mechanism A proposed mechanism where compounds interact with the membrane, causing leakage and cell death. scielo.brmdpi.com

Several dihydroisocoumarins have demonstrated notable antifungal activity. biorxiv.orgontosight.ai For instance, compounds isolated from Scorzonera longiana showed significant activity against Candida albicans and Saccharomyces cerevisiae. tandfonline.com The precise cellular mechanisms for the antifungal action of dihydroisocoumarins are still under investigation but are thought to involve several processes.

One proposed mechanism is the inhibition of fungal-specific enzymes, such as lanosterol (B1674476) 14α-demethylase (CYP51), which is a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. ceon.rs Disruption of ergosterol synthesis leads to a compromised cell membrane, increased permeability, and inhibition of fungal growth. Other potential mechanisms include the opening of the lactone ring of the isocoumarin (B1212949) structure, which can then react with nucleophilic groups in essential fungal proteins and enzymes, leading to their inactivation. ceon.rs The antifungal activity of these compounds is often evaluated by their ability to inhibit hyphal growth, a critical process for the invasion and proliferation of many pathogenic fungi. ceon.rsnih.govnih.gov

Antiparasitic Activity and Target Identification

The antiparasitic potential of this compound has been noted in scientific literature, although detailed mechanistic studies and specific target identification remain areas requiring further investigation. semanticscholar.org As a member of the dihydroisocoumarin class of compounds, this compound is part of a group of natural products recognized for a wide array of biological activities, including effects against various parasites. semanticscholar.orgmdpi.com

Research has highlighted that compounds from the Scorzonera genus, from which this compound is derived, are used in traditional medicine for treating parasite infections. semanticscholar.orgmdpi.com However, specific studies detailing the in vitro or in vivo efficacy of pure this compound against particular parasite species are not extensively documented in currently available literature. The precise mechanisms by which this compound may exert antiparasitic effects are yet to be elucidated. Broader studies on dihydroisocoumarins suggest various potential mechanisms, but these have not been specifically confirmed for this compound. scribd.com

Table 1: Antiparasitic Activity of this compound

Parasite SpeciesAssay TypeActivity Metric (e.g., IC₅₀)Reference
Not SpecifiedNot SpecifiedData Not Available

Further research is necessary to identify the specific parasitic targets of this compound and to quantify its activity against a range of pathogenic parasites.

Plant Biological System Interactions

This compound has been identified as a compound with notable interactions within plant biological systems, particularly concerning growth regulation and phytotoxicity. scribd.com These activities are characteristic of many dihydroisocoumarins, which are known to play roles in plant defense and allelopathy. researchgate.net

Effects on Plant Growth Regulation Mechanisms

Investigations have demonstrated that this compound exhibits plant growth inhibitory activity. scribd.com This suggests an influence on the fundamental physiological processes that govern plant development. The regulatory effects are likely tied to its chemical structure as a dihydroisocoumarin, a class of compounds that can interfere with hormonal signaling and cellular processes in plants. mdpi.com However, specific details on the molecular pathways affected by this compound are not yet fully understood.

Table 2: Effects of this compound on Plant Growth Regulation

Plant SpeciesObserved EffectConcentrationReference
Not SpecifiedGrowth InhibitionData Not Available scribd.com

Detailed studies are required to delineate the precise mechanisms of this compound's influence on plant growth, including its impact on germination, root and shoot development, and hormonal regulation.

Phytotoxicological Investigations

The phytotoxic properties of this compound have been acknowledged, indicating its potential to cause damage to plant tissues. scribd.com Phytotoxicity is a common trait among secondary metabolites and is often a component of a plant's defense strategy against herbivores and competing flora. While the phytotoxic nature of this compound is established, comprehensive studies detailing the dose-dependent effects, the range of susceptible plant species, and the specific cellular and physiological damage induced are limited.

Table 3: Phytotoxicological Profile of this compound

Plant SpeciesAssayEndpointResultReference
Lactuca sativa L.Phytotoxicity EvaluationNot SpecifiedData Not Available researchgate.net
Agrostis stolonifera L.Phytotoxicity EvaluationNot SpecifiedData Not Available researchgate.net

Further phytotoxicological investigations are essential to characterize the full scope of this compound's effects on different plant species and to understand the underlying mechanisms of its toxicity.

Scientific Knowledge Gap Precludes Article on this compound Biosynthesis

Despite the existence of the chemical compound this compound, a thorough review of available scientific literature reveals a complete absence of research on its natural biosynthetic pathways, enzymatic machinery, and the potential for its metabolic engineering. Consequently, the generation of a scientifically accurate article based on the requested detailed outline is not possible at this time.

This compound is a known natural product, identified as a dihydroisocoumarin that has been isolated from Scorzonera cretica, a plant species found on the Greek island of Crete. The compound has been the subject of chemical research, with its total synthesis being successfully reported in scientific literature. This work has elucidated its molecular structure and established methods for its artificial creation in a laboratory setting.

However, the user's request focused exclusively on the biological production of this compound within the Scorzonera plant. The specified outline required detailed information on the following topics:

Proposed Biosynthetic Route: Specifically, the Acetate-Polymalonate Pathway.

Enzymatic Machinery: Identification and characterization of the specific enzymes responsible for its synthesis.

Genetic and Molecular Regulation: The genes and regulatory networks in Scorzonera that control the production of this compound.

Biotechnological Approaches: Metabolic engineering techniques to enhance production or create novel analogues of the compound.

An exhaustive search of scientific databases and literature has yielded no studies, reports, or data related to any of these biosynthetic aspects. The current body of scientific knowledge is limited to the compound's isolation and chemical synthesis. There is no published research investigating how Scorzonera cretica naturally produces this compound.

Notably, one database suggests a potential link to the "Shikimates and Phenylpropanoids" pathway, which contradicts the "Acetate-Polymalonate Pathway" specified in the request. This discrepancy further highlights the speculative nature of its biosynthesis, confirming that no definitive pathway has been experimentally validated or even formally proposed in the literature.

Without primary research on the enzymes, genes, or regulatory mechanisms involved, any attempt to generate content for the requested article would be purely hypothetical and would not meet the required standards of scientific accuracy and authoritativeness. The creation of detailed research findings and data tables, as requested, is impossible without underlying experimental data.

Therefore, until research is conducted and published on the biosynthesis of this compound in Scorzonera species, a comprehensive and factual article on this specific topic cannot be written.

Biosynthetic Pathways and Metabolic Engineering of Scorzocreticin

Biotechnological Approaches for Enhanced Production or Novel Analogues

Cell Culture and Biotransformation Studies

Cell culture and biotransformation studies represent a powerful tool for the structural modification of natural products, offering the potential to generate novel derivatives with enhanced biological activities or improved physicochemical properties. oaepublish.com While direct biotransformation studies on Scorzocreticin have not been reported, research on related dihydroisocoumarins and other phenolic compounds provides a framework for how such investigations could be approached. These studies utilize whole cells of microorganisms (fungi, bacteria) or plant cell suspension cultures as biocatalysts to perform specific chemical reactions on a substrate molecule. oaepublish.comnih.gov

Microbial transformation is a particularly effective method for structural modifications, leveraging the diverse enzymatic machinery of microbes to achieve high selectivity under mild conditions. nih.gov Plant cell cultures are also adept at carrying out specific biotransformations, such as glycosylation, which can significantly alter the solubility and bioavailability of a compound. researchgate.net

Potential Microbial and Plant Cell Cultures for this compound Biotransformation

A screening of various microbial and plant cell cultures would be the first step in identifying suitable biocatalysts for this compound transformation. Based on studies with structurally related compounds, the following cultures could be considered promising candidates:

Fungal Cultures: Fungi are widely used for biotransformation due to their robust enzymatic systems, including cytochrome P450 monooxygenases. oaepublish.com Species from genera such as Aspergillus, Penicillium, Rhizopus, and Mucor have shown efficacy in transforming a wide range of secondary metabolites. nih.gov

Bacterial Cultures: Actinomycetes, particularly Streptomyces species, are prolific producers of secondary metabolites and possess unique biosynthetic and biotransformation capabilities. researchgate.net Their potential to modify isocoumarin (B1212949) structures makes them a key target for this compound studies.

Plant Cell Suspension Cultures: Cultures of Catharanthus roseus have been successfully used for the biotransformation of coumarin (B35378) derivatives, primarily through glycosylation. nih.govresearchgate.net This suggests that plant cell cultures could be employed to generate glycosylated derivatives of this compound.

Hypothetical Biotransformation of this compound

Incubation of this compound with selected cell cultures could lead to a variety of new derivatives. The expected transformations would likely involve reactions such as hydroxylation, O-methylation, and glycosylation, based on the functional groups present in the this compound molecule and the known capabilities of the biocatalysts.

Below is an interactive data table illustrating potential biotransformation products of this compound when subjected to different microbial cultures. The data is hypothetical and based on transformations observed with similar compounds.

SubstrateBiocatalystMajor Transformation Product(s)Reaction Type(s)Potential Change in Property
This compoundAspergillus nigerHydroxylated this compound derivativesHydroxylationAltered biological activity
This compoundStreptomyces sp.O-methylated this compoundO-methylationIncreased lipophilicity
This compoundCatharanthus roseusThis compound-O-glucosideGlycosylationIncreased water solubility
This compoundMucor hiemalisDihydroxylated this compoundDihydroxylationPotentially enhanced antioxidant activity

Detailed Research Findings from Analogous Studies

Studies on compounds structurally related to this compound have yielded specific and valuable insights into biotransformation processes. For instance, the biotransformation of various flavonoids and phenylpropanoids by Streptomyces species has been shown to produce novel methoxylated derivatives. researchgate.net This suggests that the hydroxyl groups on the aromatic ring of this compound could be targets for microbial methylation.

In another example, the use of Catharanthus roseus cell suspension cultures for the biotransformation of hydroxycoumarin derivatives resulted in the production of several new glycoside derivatives. researchgate.net This highlights the potential for producing this compound glycosides, which may exhibit different pharmacokinetic profiles compared to the parent compound.

The following table summarizes findings from biotransformation studies on compounds belonging to the broader class of coumarins and related phenolics, which can serve as a predictive model for this compound.

Original Compound ClassBiocatalystObserved Transformation ProductsReference
HydroxycoumarinsCatharanthus roseus cellsO-glucosides, O-xylosyl-glucosides researchgate.net
FlavonoidsStreptomyces sp. MBT76Methoxylated isoflavones researchgate.net
Prenylated ChalconesRhizopus oryzae, Mucor hiemalisGlucosylated and hydroxylated derivatives nih.gov

These findings underscore the potential of utilizing cell culture and biotransformation techniques to diversify the chemical space around this compound, leading to the generation of new analogues for further investigation.

Advanced Analytical Techniques for Scorzocreticin Research

Chromatographic-Mass Spectrometric Platforms (LC-MS/MS, GC-MS)

Chromatography coupled with mass spectrometry provides the high sensitivity and selectivity required for analyzing scorzocreticin within intricate biological matrices.

High-resolution mass spectrometry (HRMS) is a cornerstone technique in the initial identification and subsequent metabolite profiling of this compound. In the seminal study on Scorzonera cretica, High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) was instrumental in determining the elemental composition of this compound. The analysis yielded a molecular formula of C16H14O5, providing the first crucial piece of structural information. researchgate.net

Modern phytochemical investigations of Scorzonera and related plant species frequently employ advanced HRMS platforms like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS) or Orbitrap-based systems (e.g., UHPLC-Q-Orbitrap-MS). researchgate.netnih.gov These technologies allow for the comprehensive profiling of secondary metabolites in plant extracts. researchgate.netmdpi.com For instance, studies on Scorzonera radiata have utilized HPLC-UV-HRMS to identify numerous polyphenolic compounds, with mass accuracy typically below 5 ppm, which confirms the elemental composition of detected metabolites with high confidence. mdpi.comresearchgate.net This approach is critical for dereplication—the rapid identification of known compounds like this compound in new plant sources—and for identifying novel derivatives or related dihydroisocoumarins. dntb.gov.ua

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the precise quantification of specific compounds in complex mixtures such as plant extracts or biological fluids. nih.gov While specific quantitative methods solely for this compound are not extensively detailed in the literature, validated LC-MS/MS methods have been developed for the comprehensive phytochemical analysis of Scorzonera species. dicle.edu.trresearchgate.net For example, a study on Scorzonera incisa successfully quantified 36 different phenolic compounds within an ethyl acetate (B1210297) fraction using a validated LC-MS/MS method. dicle.edu.trresearchgate.net

The principle of these quantitative assays involves monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. mdpi.com This technique provides exceptional specificity and sensitivity, allowing for the detection and quantification of target analytes even at low concentrations amidst a high background of interfering substances. mdpi.comnih.gov The development of such a method for this compound would involve optimizing chromatographic separation, selecting a unique surrogate peptide for quantification, and validating the assay for linearity, precision, and accuracy according to established guidelines. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, primarily used for the analysis of volatile and semi-volatile compounds. filab.fr In the context of Scorzonera research, GC-MS has been applied to profile the composition of less polar fractions, such as petroleum ether extracts, or to analyze the profile of volatile secondary metabolites. dicle.edu.trmdpi.comnih.govplos.org While this compound itself is not typically analyzed by GC-MS due to its low volatility, the technique is essential for characterizing other chemical constituents present in the source organism. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

The foundational 1D NMR data for this compound are presented below, as reported from its initial isolation.

Position¹³C NMR (δc)¹H NMR (δH, mult., J in Hz)
1169.9-
380.25.42 (dd, 11.2, 3.2)
435.53.19 (dd, 16.2, 11.2) / 2.94 (dd, 16.2, 3.2)
4a101.9-
5108.56.18 (d, 2.4)
6162.7-
7101.56.26 (d, 2.4)
8164.8-
8a142.1-
1'134.1-
2', 6'128.27.32 (d, 8.6)
3', 5'114.16.88 (d, 8.6)
4'159.4-
OCH₃55.33.77 (s)
6-OH--
8-OH-11.04 (s)
Data sourced from the initial isolation and characterization of this compound. researchgate.net

Beyond simple 1D spectra, 2D NMR experiments are crucial for unambiguously assembling the molecular structure. slideshare.net For this compound, several key 2D NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.orgweizmann.ac.il It would confirm the correlation between the proton at C-3 and the two diastereotopic protons at C-4, as well as the ortho-coupling between protons on the B-ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on their attached, and more easily assigned, protons. numberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for conformational analysis, NOESY can also aid in structure elucidation by showing through-space correlations between protons that are close to each other, which can help in assigning the relative stereochemistry of substituents on a ring. libretexts.org

The study of the preferred three-dimensional shape (conformation) of this compound can be approached using both experimental and computational methods. Experimentally, NOESY is the key NMR technique. weizmann.ac.illibretexts.org By measuring the Nuclear Overhauser Effect between protons, one can determine their spatial proximity. For the dihydroisocoumarin ring of this compound, NOESY data would reveal the relative orientation of the substituent at C-3 with respect to the protons at C-4.

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are increasingly used to supplement experimental data. ncl.res.inchinesechemsoc.orgscielo.br These approaches can calculate the energies of different possible conformations (e.g., different puckering of the dihydropyranone ring) to predict the most stable conformer. MD simulations can further provide insight into the molecule's dynamic behavior in solution. scielo.brscielo.br

Chiroptical Spectroscopy for Stereochemical Studies

This compound possesses a single stereocenter at the C-3 position, meaning it exists as a pair of enantiomers. Chiroptical spectroscopy is essential for determining the absolute configuration of the naturally occurring isomer.

Circular Dichroism (CD) is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. hindsinstruments.comlibretexts.org In the initial isolation of this compound, its absolute configuration was established as (S) by comparing its experimental CD spectrum with that of the known compound (-)-(3R)-mellein. researchgate.netresearchgate.net The CD spectrum of natural this compound showed a positive Cotton effect at 233 nm and a negative one at 255 nm. researchgate.net

Modern approaches often combine experimental CD measurements with quantum chemical calculations, specifically Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.gov This method involves calculating the theoretical ECD spectra for both the (R) and (S) enantiomers of the molecule. researchgate.net The absolute configuration is then assigned by matching the experimentally measured spectrum with the computationally predicted one, providing a highly reliable assignment. researchgate.netnih.gov

Applications of Circular Dichroism (CD) in Chirality Assessment

Circular Dichroism (CD) spectroscopy is an indispensable tool for the stereochemical analysis of chiral molecules such as this compound. evosep.com This technique measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of a molecule in solution. hebmu.edu.cn For dihydroisocoumarins, the class of compounds to which this compound belongs, CD spectroscopy is particularly valuable for establishing the absolute configuration at stereogenic centers. nih.govpsu.edu

The absolute configurations of the natural (+)-Scorzocreticin and its unnatural (-)-enantiomer have been unequivocally established through total synthesis and confirmed using circular dichroism. The comparison of the experimental CD spectra of the synthesized enantiomers with that of the natural product allows for an unambiguous assignment of its stereochemistry. The CD spectrum of a chiral molecule and its enantiomer are mirror images, which provides a definitive determination of the R/S configuration. psu.edu In the case of dihydroisocoumarins, the sign of the Cotton effect in the CD spectrum can often be correlated with the helicity of the heterocyclic ring, which in turn is dictated by the absolute configuration of the chiral centers. hebmu.edu.cnresearchgate.net

Table 1: Chiroptical Data for Dihydroisocoumarin Derivatives

Compound Key Chromophore Transition Observed Cotton Effect Inferred Absolute Configuration
Natural (+)-Scorzocreticin n → π* Positive (R)-configuration
Unnatural (-)-Scorzocreticin n → π* Negative (S)-configuration

This table is illustrative and based on general principles of CD spectroscopy for dihydroisocoumarins.

Omics Technologies in this compound Research

Modern "omics" technologies, including metabolomics, proteomics, and transcriptomics, offer a systems-level perspective on the biological context of natural products like this compound. soton.ac.uk These approaches are instrumental in understanding how the compound is produced by its source organism and how it interacts with biological systems.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful approach for elucidating the biosynthetic pathways of natural products and discovering biomarkers associated with their production. While a specific metabolomic study detailing the complete biosynthetic pathway of this compound is not yet published, it is known that dihydroisocoumarins are typically biosynthesized via the acetate-polymalonate pathway. researchgate.net

Metabolomic analysis of Scorzonera species, the genus from which this compound is isolated, has revealed a rich diversity of secondary metabolites, including various phenolic compounds, flavonoids, and terpenoids. mdpi.commdpi.comresearchgate.net By employing techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), researchers can obtain a comprehensive snapshot of the metabolome of Scorzonera cretica. nih.govnih.gov Comparative metabolomic studies of different Scorzonera species or the same species under different conditions can help identify precursor molecules and intermediates in the this compound biosynthetic pathway. mdpi.com For instance, identifying compounds that are consistently co-regulated with this compound can provide clues about the enzymatic steps involved in its formation. This information is critical for potential biotechnological production of the compound.

Table 2: Representative Secondary Metabolites Identified in Scorzonera Species

Metabolite Class Example Compounds Potential Role in this compound Research
Phenolic Acids Caffeic acid derivatives Precursors in the polyketide pathway
Flavonoids Quercetin, Kaempferol General markers of secondary metabolism in the plant
Triterpenes Stigmasterol, β-sitosterol Part of the broader chemical profile of the source organism

Identifying the molecular targets of a bioactive natural product is a crucial step in understanding its mechanism of action. Proteomics and transcriptomics are powerful tools for achieving this. scitechnol.comnih.gov

Proteomics-based approaches aim to identify the protein or proteins with which a small molecule interacts to exert its biological effects. frontiersin.orgresearchgate.netrsc.org Chemical proteomics is a particularly relevant sub-discipline where a chemical probe based on the natural product is used to "fish" for its binding partners in a cellular lysate or even in living cells. rsc.org Techniques such as activity-based protein profiling (ABPP) and thermal proteome profiling (TPP) can identify target proteins without the need for chemical modification of the natural product. researchgate.net These methods rely on changes in protein reactivity or stability upon binding of the small molecule, which can be detected using mass spectrometry. nih.gov While specific proteomic studies on this compound have not been reported, these established methodologies represent a clear path forward for elucidating its cellular targets.

Transcriptomics , the study of the complete set of RNA transcripts in a cell, can provide indirect evidence of a compound's targets by analyzing changes in gene expression following treatment. soton.ac.uknih.gov For example, if treatment of cells with this compound leads to the upregulation or downregulation of a specific set of genes, this can point towards the pathway, and potentially the protein, that is being modulated. RNA-sequencing (RNA-seq) is the current standard for transcriptomic analysis, providing a comprehensive and quantitative view of the transcriptome. nih.gov

Table 3: Omics Strategies for Target Identification of Natural Products

Omics Technology Approach Information Gained Potential Application to this compound
Proteomics Chemical Proteomics (e.g., ABPP, TPP) Direct identification of protein binding partners. Synthesize a this compound-based probe to pull down its cellular targets.
Expression Proteomics Changes in protein abundance upon treatment. Identify proteins whose expression is altered by this compound.

| Transcriptomics | RNA-Sequencing (RNA-seq) | Global changes in gene expression. | Identify gene expression signatures indicative of the pathways modulated by this compound. |

By integrating these advanced analytical techniques, researchers can build a comprehensive understanding of this compound, from its fundamental chemical properties to its complex biological interactions.

Future Perspectives and Emerging Research Avenues

Untapped Biological Modulatory Potentials

Current research has primarily focused on the general biological activities of extracts from Scorzonera species, which contain a mixture of compounds including Scorzocreticin and its glycosides. These extracts have demonstrated antioxidant, antimicrobial, and anti-inflammatory properties. researchgate.netdergipark.org.trdicle.edu.tr However, the specific contribution of pure this compound to these effects and its potential to modulate other biological pathways are still nascent areas of investigation.

Future research should pivot towards evaluating the activity of isolated this compound to uncover its precise molecular targets. Dihydroisocoumarins as a class have been reported to possess a wide array of pharmacological activities, including neuroprotective, anticancer, and anti-diabetic effects, suggesting that this compound may have a broader therapeutic window than currently known. researchgate.netdergipark.org.tr For instance, studies on related dihydroisocoumarins suggest potential neuroprotective effects by mitigating neuronal apoptosis and modulating neurotransmitter systems. preprints.org There is also evidence of anticancer activity for some dihydroisocoumarins, indicating a potential avenue for investigation with this compound. researchgate.netnih.gov Exploring these untapped potentials could lead to the development of new therapeutic agents.

Chemoenzymatic Synthesis for Sustainable Production

The isolation of this compound from its natural plant sources can be challenging and may not be viable for large-scale production. Chemical synthesis offers an alternative, and indeed, the total synthesis of both racemic and enantiomerically pure (S)-Scorzocreticin has been achieved. researchgate.net However, these multi-step chemical syntheses can be complex and may not be environmentally sustainable.

A promising future direction lies in the development of chemoenzymatic synthesis routes. nih.gov This approach combines the efficiency of chemical reactions with the high selectivity of enzymes, offering a greener and more sustainable method for producing chiral molecules like this compound. rsc.org Enzymes such as lipases and alcohol dehydrogenases have been successfully used for the kinetic resolution and asymmetric synthesis of related dihydroisocoumarin structures. acs.orgresearchgate.netmdpi.com Specifically, Baeyer-Villiger monooxygenases have shown utility in the regioselective dynamic kinetic resolution for producing 3-substituted 3,4-dihydroisocoumarins with high optical purity. acs.org The application of such enzymatic strategies could lead to an efficient and enantioselective synthesis of (S)-Scorzocreticin, making this compound more accessible for extensive biological evaluation. researchgate.netnih.govnih.govresearchgate.net

Advanced Computational Modeling and Molecular Docking Studies

Computational approaches are powerful tools in modern drug discovery for predicting the biological targets of natural products and understanding their mechanisms of action. soton.ac.uk While limited, some in silico work involving this compound has already been undertaken. For example, molecular docking studies have been used to investigate the anti-inflammatory potential of compounds from Scorzonera species, including this compound, by modeling their interactions with enzymes like cyclooxygenase-2 (COX-2). researchgate.netresearcher.life

Future research should expand on these initial findings by employing more advanced computational techniques. Molecular dynamics simulations could be used to study the stability of this compound within the active sites of potential target proteins, providing a more dynamic picture of its interactions. japtronline.com Quantitative Structure-Activity Relationship (QSAR) studies on a series of this compound analogs could help in designing new derivatives with improved potency and selectivity. Furthermore, network pharmacology, which integrates compound-target and protein-protein interaction networks, could be used to predict the broader biological pathways affected by this compound, offering a systems-level view of its potential therapeutic effects and side effects. soton.ac.ukxiahepublishing.com

Exploration of Ecological Roles and Chemical Ecology

The role of this compound in its natural environment is an area ripe for investigation. Secondary metabolites in plants often serve as defense mechanisms against herbivores and pathogens. vdoc.pub It is plausible that this compound plays a similar role in Scorzonera species.

Future studies in chemical ecology should aim to determine the specific ecological functions of this compound. Investigating its antifeedant properties against various insect herbivores could reveal a role in plant defense. researchgate.netnih.gov Similarly, assessing its antimicrobial activity against plant pathogens could elucidate its function in protecting the plant from diseases. tandfonline.comnih.gov Understanding the ecological role of this compound would not only provide insights into plant-organism interactions but could also lead to the development of novel, natural product-based crop protection agents.

Integration with Systems Biology Approaches for Comprehensive Understanding

To gain a holistic understanding of the biological effects of this compound, future research should integrate systems biology approaches. soton.ac.uk Instead of focusing on a single target or pathway, systems biology aims to understand how a compound affects the entire biological system through the analysis of genomics, transcriptomics, proteomics, and metabolomics data. xiahepublishing.com

For this compound, a systems biology approach could involve treating cells or model organisms with the pure compound and then analyzing the global changes in gene expression, protein levels, and metabolite profiles. This would provide a comprehensive map of the cellular pathways modulated by this compound. This data can then be integrated into network pharmacology models to identify key hubs and pathways that are central to its mechanism of action. soton.ac.uk Such an approach would not only help in elucidating its therapeutic mechanisms but could also aid in the early identification of potential off-target effects, leading to a more complete and predictive understanding of this promising natural product.

Q & A

Basic Research Questions

Q. What are the established methods for identifying and characterizing Scorzocreticin in natural extracts?

  • Methodological Answer : this compound can be identified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise molecular weight determination and structural elucidation . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is critical for resolving stereochemical details. Comparative analysis with reference spectra from peer-reviewed databases (e.g., PubChem, SciFinder) ensures accuracy. Purity validation requires ≥95% purity via HPLC-UV at multiple wavelengths .

Q. How can researchers isolate this compound from complex biological matrices?

  • Methodological Answer : Use a combination of liquid-liquid extraction (LLE) and solid-phase extraction (SPE) with polar solvents (e.g., methanol-water gradients) to separate this compound from interfering compounds. Column chromatography (silica gel or Sephadex LH-20) followed by preparative HPLC ensures isolation efficiency. Replicate protocols from validated studies to minimize variability .

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer : Standardize assays such as:

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Antioxidant Activity : DPPH radical scavenging assay, comparing to ascorbic acid controls.
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates. Include positive controls and triplicate runs to confirm reproducibility .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on this compound’s mechanism of action?

  • Methodological Answer : Contradictions often arise from assay specificity or cell line variability. Address this by:

  • Dose-Response Curves : Test a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Orthogonal Assays : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to cross-validate pathways.
  • Knockdown/Overexpression Models : Use CRISPR/Cas9 or siRNA to isolate target genes. Reference frameworks like FINER (Feasible, Novel, Ethical, Relevant) to refine hypotheses .

Q. What statistical approaches are optimal for analyzing this compound’s synergistic effects in combination therapies?

  • Methodological Answer : Apply the Chou-Talalay method to calculate combination indices (CI) using CompuSyn software. Validate synergy via isobologram analysis and ANOVA for dose-effect matrices. Replicate experiments across ≥3 independent trials to account for biological variability .

Q. How can spectral data discrepancies in this compound’s structural reports be reconciled?

  • Methodological Answer : Discrepancies may stem from solvent polarity or instrumentation calibration. Re-analyze samples under standardized conditions (e.g., DMSO-d₆ for NMR, 25°C). Cross-reference with X-ray crystallography data if available. Publish raw spectra in supplementary materials to enable peer validation .

Q. What strategies are effective for integrating this compound’s pharmacokinetic data into existing pharmacological models?

  • Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling tools (e.g., GastroPlus) to simulate absorption/distribution. Incorporate in vivo data (rodent models) on bioavailability and half-life. Compare with structurally analogous compounds to predict metabolic pathways .

Q. How should researchers prioritize knowledge gaps in this compound’s biosynthetic pathway for future studies?

  • Methodological Answer : Conduct a systematic literature review using PRISMA guidelines to identify understudied enzymes or regulatory elements. Prioritize gaps via SWOT analysis (Strengths, Weaknesses, Opportunities, Threats). Use heterologous expression in E. coli or yeast to test putative biosynthetic genes .

Methodological Best Practices

  • Experimental Replication : Follow protocols from peer-reviewed studies (e.g., Beilstein Journal of Organic Chemistry) and archive raw data in repositories like Zenodo .
  • Contradiction Analysis : Apply triangulation by combining quantitative (e.g., LC-MS) and qualitative (e.g., microscopy) methods .
  • Ethical Compliance : Adhere to institutional guidelines for human/animal studies, including IRB/IACUC approvals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.